REACTION_CXSMILES
|
C[Si](C)(C)[O:3][CH2:4][CH2:5][O:6][CH2:7]I.[CH:11]([N+:18]([O-:20])=[O:19])([N+:15]([O-:17])=[O:16])[N+:12]([O-:14])=[O:13].C([N+]([O-])=O)([N+]([O-])=O)[N+]([O-])=O.C(Cl)Cl.CN(C)C=O>C(Cl)Cl>[OH:3][CH2:4][CH2:5][O:6][CH2:7][C:11]([N+:18]([O-:20])=[O:19])([N+:15]([O-:17])=[O:16])[N+:12]([O-:14])=[O:13] |f:2.3|
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Name
|
iodomethyl 2-(trimethylsilyloxy)ethyl ether
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](OCCOCI)(C)C
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Name
|
nitroform methylene chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-].C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred well at 60°-65° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed from the dry ice-acetone bath
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in an ice bath for 15 minutes before it
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
was poured into 600 ml of ice water
|
Type
|
CUSTOM
|
Details
|
The lower organic layer was separated after which the aqueous phase
|
Type
|
EXTRACTION
|
Details
|
was extracted with 3×25 ml of methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to remove volatiles
|
Type
|
ADDITION
|
Details
|
The crude ether was added to 46 ml of concentrated hydrochloric acid
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
30 ml of methylene chloride was added
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
washed with 3×30 ml of water
|
Type
|
EXTRACTION
|
Details
|
were back extracted with methylene chloride (30 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organic extracts were dried over sodium sulfate
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
OCCOCC([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |